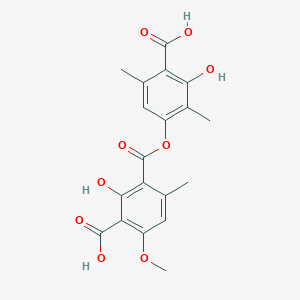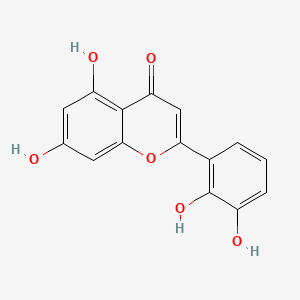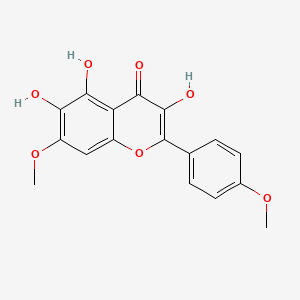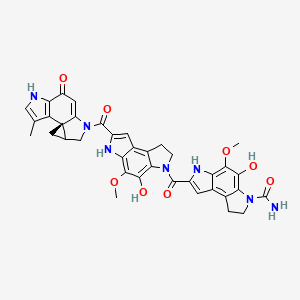![molecular formula C19H15ClN4O2 B1238646 1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)
1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone is a member of quinolines.
科学的研究の応用
Synthesis and Structural Studies
- This compound is involved in the synthesis of various heterocyclic compounds, including pyrazoloquinolinones and pyrazoloquinazolinones, which are significant in medicinal chemistry (Chebanov et al., 2008).
Application in Medicinal Chemistry
- Compounds derived from this chemical are explored for their potential as antimicrobial and anticancer agents, demonstrating significant activity in in vitro studies (Hafez et al., 2016).
Protein Kinase Inhibition
- Derivatives of this compound have shown inhibitory activity on bacterial serine/threonine protein kinases, suggesting potential applications in antibacterial research (Lapa et al., 2013).
Development of Novel Heterocycles
- Research has been conducted on the efficient synthesis of novel heterocyclic compounds using this chemical as a starting material, highlighting its versatility in organic synthesis (Kurasawa et al., 1986).
Antimycobacterial Activity
- Certain pyrazoloquinoline derivatives synthesized from this compound have demonstrated antimycobacterial activity against various Mycobacterium spp strains, which is critical in the fight against tuberculosis (Quiroga et al., 2014).
Structural Analysis and Comparisons
- Structural studies of isomeric series of compounds related to this chemical have provided insights into molecular interactions, aiding in the design of more effective therapeutic agents (Portilla et al., 2008).
特性
分子式 |
C19H15ClN4O2 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC名 |
1-(3-amino-7-methoxypyrazolo[3,4-b]quinolin-1-yl)-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C19H15ClN4O2/c1-26-14-7-4-12-9-15-18(21)23-24(19(15)22-16(12)10-14)17(25)8-11-2-5-13(20)6-3-11/h2-7,9-10H,8H2,1H3,(H2,21,23) |
InChIキー |
GOXQIHPDRMZTOY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C(=NN3C(=O)CC4=CC=C(C=C4)Cl)N |
正規SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C(=NN3C(=O)CC4=CC=C(C=C4)Cl)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[(12S,19R,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1238564.png)
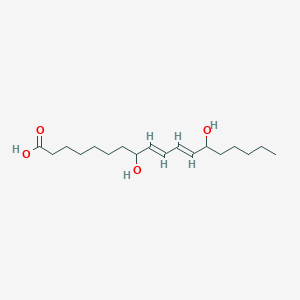
![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)
![1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea](/img/structure/B1238569.png)
![3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B1238570.png)
![(5R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1238572.png)

